Succinonitrile, isopropyl-
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
1115-37-3 |
|---|---|
Molecular Formula |
C7H10N2 |
Molecular Weight |
122.17 g/mol |
IUPAC Name |
2-propan-2-ylbutanedinitrile |
InChI |
InChI=1S/C7H10N2/c1-6(2)7(5-9)3-4-8/h6-7H,3H2,1-2H3 |
InChI Key |
QZPWDZBGUWBAOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CC#N)C#N |
Origin of Product |
United States |
Research Significance and Contextualization of Succinonitrile, Isopropyl
The significance of Isopropyl Succinonitrile (B93025) in chemical research is best understood through the lens of its parent compound, succinonitrile. Succinonitrile (butanedinitrile) is a colorless, waxy solid that has become a key component in the development of advanced electrolyte systems. chemicalbook.comacs.org Its high dielectric constant and ability to dissolve various lithium salts make it a promising solid-state solvent or additive for lithium-ion batteries. chemicalbook.commdpi.com The addition of succinonitrile to electrolytes can enhance ionic conductivity and improve the stability of the electrode-electrolyte interface. mdpi.com
Research into succinonitrile-based plastic crystal electrolytes has highlighted their potential for use in high-energy-density lithium metal batteries due to their low flammability and good compatibility with high-voltage cathodes. chemicalbook.com Furthermore, succinonitrile and its derivatives have been explored as key components in the synthesis of mechanochromic polymers, which change color or fluorescence in response to mechanical stimuli.
Within this framework, Isopropyl Succinonitrile emerges as a compound of interest due to the introduction of an isopropyl group. This alkyl substituent can be expected to modify the physicochemical properties of the succinonitrile backbone, potentially influencing its melting point, solubility, and electrochemical stability. The study of such derivatives is crucial for fine-tuning the performance of materials for specific applications. For instance, in a study of diarylpropionitriles, the addition of alkyl substituents was investigated for its effect on receptor-selective binding. nih.gov While specific research on Isopropyl Succinonitrile is limited, the broader investigation into alkyl-substituted succinonitriles suggests a strategic approach to developing new materials with tailored properties.
Historical Perspectives on Succinonitrile, Isopropyl Research and Development
The history of Isopropyl Succinonitrile (B93025) is intrinsically linked to the broader development of nitrile chemistry and the synthesis of succinonitrile derivatives. While specific historical milestones for Isopropyl Succinonitrile are not well-documented, the synthesis of succinonitrile derivatives has been a subject of academic and industrial interest for many years.
A significant development in the synthesis of succinonitrile derivatives, including those with alkyl substituents, involves the homocoupling of cyanohydrin derivatives using a low-valent titanium reagent. nih.govacs.orgresearchgate.net This method provides a pathway to creating a variety of substituted succinonitriles. The ongoing exploration of such synthetic methodologies underscores the continuing effort to expand the library of available nitrile compounds for various applications. The market for succinonitrile has seen substantial growth, driven by its use in pharmaceuticals and electronics, indicating a mature and expanding field of application for related compounds. dataintelo.com
Current Research Landscape and Future Directions for Succinonitrile, Isopropyl Studies
Advanced Synthetic Routes for Succinonitrile, Isopropyl-
The synthesis of isopropyl succinonitrile can be approached through various advanced routes, including biocatalytic methods and classic organic reactions tailored for constructing the required carbon skeleton and introducing the nitrile functionalities.
Chemoenzymatic Synthesis Approaches Utilizing Nitrilase
Biocatalysis, particularly through the use of enzymes, offers a green and highly selective alternative to traditional chemical synthesis. nih.govjmb.or.kr Nitrilases (EC 3.5.5.1) are enzymes that catalyze the hydrolysis of nitrile compounds directly to the corresponding carboxylic acids and ammonia (B1221849). researchgate.netresearchgate.net This process is advantageous due to its mild reaction conditions and high stereoselectivity, which is crucial in pharmaceutical manufacturing. core.ac.ukacs.org While direct enzymatic synthesis of a dinitrile like isopropyl succinonitrile is less common, nitrilases are pivotal in the asymmetric synthesis of chiral precursors.
Research has demonstrated the potential of nitrilases in resolving racemic nitrile mixtures. For instance, studies on the closely related compound, isobutylsuccinonitrile, have shown that the stereoselectivity of nitrilase can be inverted by modulating key residues in the substrate-binding pocket of the enzyme. acs.org Nitrilases are broadly classified based on their substrate specificity into aliphatic, aromatic, and arylaceto-nitrilases. researchgate.net A nitrilase from Burkholderia cenocepacia J2315 has been identified as a mandelonitrile (B1675950) hydrolase that efficiently converts mandelonitrile to (R)-(−)-mandelic acid with high enantiomeric excess (98.4%) and no byproducts. d-nb.info Such enzymes could potentially be engineered to act on precursors of isopropyl succinonitrile. The operational stability of these enzymes is often enhanced through immobilization techniques.
Table 1: Characteristics of Various Nitrile-Converting Enzymes
| Enzyme Source | Substrate Type | Optimal pH | Optimal Temperature (°C) | Key Characteristics |
| Bacillus pumilus C1 | Aliphatic | 5.0 - 6.0 | 30-55 | Active at moderately acidic pH. researchgate.net |
| Pyrococcus sp. M24D13 | General | 7.5 | 85 | Thermostable, suitable for high-temperature processes. researchgate.net |
| Alcaligenes faecalis ATCC 8750 | Aliphatic Nitriles | Not Specified | Not Specified | Capable of hydrolyzing chloroacetonitrile. core.ac.uk |
| Rhodococcus erythropolis SET1 | β-hydroxy nitriles | Not Specified | Not Specified | Catalyzes hydrolysis with high enantioselectivity. core.ac.uk |
| Burkholderia cenocepacia J2315 | Mandelonitrile | Not Specified | Not Specified | High affinity and catalytic efficiency for mandelonitrile. d-nb.info |
Knoevenagel Condensation and Subsequent Cyano-Addition/Decarboxylation Pathways in Isobutyl Succinonitrile Synthesis
The Knoevenagel condensation is a cornerstone of C-C bond formation in organic synthesis. wikipedia.org It involves the reaction of a carbonyl compound (an aldehyde or ketone) with an active methylene (B1212753) compound in the presence of a weak base catalyst, such as an amine. wikipedia.orgmychemblog.com The initial product is typically an α,β-unsaturated compound, resulting from a nucleophilic addition followed by dehydration. mychemblog.com
This methodology has been explicitly applied to the synthesis of isobutyl succinonitrile. A patented method describes a two-step process: google.com
Knoevenagel Condensation: Isovaleraldehyde is reacted with an active methylene compound like ethyl cyanoacetate. This reaction is catalyzed by a base and results in the formation of an α,β-unsaturated cyano-ester.
Cyano-Addition: The resulting intermediate undergoes a Michael addition with a cyanide source, such as sodium or potassium cyanide. This step introduces the second nitrile group. Subsequent hydrolysis and decarboxylation, a common follow-up in syntheses involving malonic ester-type precursors, yields the final isobutyl succinonitrile product. libretexts.org
The Doebner modification of the Knoevenagel condensation, which uses pyridine (B92270) as a solvent, often facilitates this subsequent decarboxylation when one of the activating groups is a carboxylic acid. wikipedia.orgorganic-chemistry.org
Alternative Chemical Synthesis Pathways for Succinonitrile, Isopropyl-
Beyond chemoenzymatic and Knoevenagel-based routes, several other established chemical methods for nitrile synthesis can be adapted for isopropyl succinonitrile.
From Halogenoalkanes: A primary route to nitriles is the nucleophilic substitution of a halogenoalkane with a cyanide salt, such as sodium or potassium cyanide, typically in an ethanol (B145695) solution under reflux. chemguide.co.uk To synthesize isopropyl succinonitrile, a suitable di-halogenated isopropyl-substituted alkane would be required. The choice of solvent is critical, as the presence of water can lead to the formation of alcohols as a side product. chemguide.co.uk
From Amides: Nitriles can be formed by the dehydration of primary amides. chemguide.co.uk This is commonly achieved by heating the amide with a strong dehydrating agent like phosphorus(V) oxide (P₄O₁₀). chemguide.co.uk For isopropyl succinonitrile, this would necessitate the prior synthesis of the corresponding diamide, isopropyl succinamide.
From Aldehydes and Ketones: Aldehydes and ketones react with hydrogen cyanide (HCN) to form hydroxynitriles (cyanohydrins). chemguide.co.uk This reaction is typically performed by mixing the carbonyl compound with an aqueous solution of sodium or potassium cyanide and then acidifying to a pH of 4-5 to generate HCN in situ. chemguide.co.uk While this method typically yields α-hydroxynitriles, multistep pathways involving cyanohydrin intermediates could be designed.
Dehydrogenative Coupling: A more modern and sustainable approach demonstrated for the synthesis of succinonitrile itself is the photocatalytic dehydrogenative coupling of acetonitrile (B52724). researchgate.net This method uses light energy to form the C-C bond and produces hydrogen gas as a valuable byproduct. researchgate.net Adapting this strategy would involve the coupling of propionitrile (B127096) or related precursors.
Catalysis in Succinonitrile, Isopropyl- Synthesis
Catalysis is integral to the efficiency and selectivity of the synthetic routes leading to isopropyl succinonitrile. Both base catalysis in condensation reactions and metal catalysis in cyanation are of paramount importance.
Evaluation of Alkaline Condensing Agents in Nitrile Formation
The formation of nitrile precursors via the Knoevenagel condensation is highly dependent on the choice of a basic catalyst. These are typically weak bases that facilitate the deprotonation of the active methylene compound without promoting the self-condensation of the aldehyde or ketone starting material. wikipedia.org
Commonly used alkaline condensing agents include:
Primary and Secondary Amines: Piperidine is a classic and effective catalyst for this transformation. mychemblog.com
Ammonia and Ammonium (B1175870) Salts: Ammonia or its salts, like ammonium acetate, can also serve as the necessary base. mychemblog.com
Hydroxide (B78521) Bases: In certain protocols, stronger bases like sodium hydroxide in ethanol have been used to drive the condensation. mychemblog.com
Heterogeneous Catalysts: To simplify purification and catalyst recycling, solid bases such as reconstructed hydrotalcite have been shown to be highly active heterogeneous catalysts for Knoevenagel condensations, even in the presence of water. organic-chemistry.org
The mechanism can vary with the catalyst. Tertiary amines are believed to proceed through a standard aldol-type intermediate, whereas primary or secondary amines can form an iminium salt intermediate with the carbonyl compound, which then reacts with the enolate. mychemblog.com
Table 2: Comparison of Catalytic Systems for Knoevenagel Condensation
| Catalyst System | Type | Advantages | Example Application |
| Piperidine in Pyridine | Homogeneous, Weak Base | Well-established, effective for Doebner modification. wikipedia.orgmychemblog.com | Reaction of syringaldehyde (B56468) with malonic acid. mychemblog.com |
| Sodium Hydroxide in Ethanol | Homogeneous, Strong Base | Strong driving force for reaction. mychemblog.com | Reaction of p-chlorobenzaldehyde. mychemblog.com |
| Ethylenediammonium diacetate (EDDA) | Homogeneous | Effective in ionic liquids, allowing for catalyst recycling. organic-chemistry.org | Condensation of various aldehydes/ketones with active methylene compounds. organic-chemistry.org |
| Reconstructed Hydrotalcite | Heterogeneous | Easily separable, reusable, active in water. organic-chemistry.org | Carbon-carbon bond formations in aqueous media. organic-chemistry.org |
Metal-Catalyzed Cyanation and its Applicability to Succinonitrile, Isopropyl- Precursors
Transition metal-catalyzed cross-coupling reactions provide powerful and versatile methods for forming C-CN bonds, offering an alternative to traditional nucleophilic substitution. nih.gov These methods can often tolerate a wider range of functional groups. The precursors for isopropyl succinonitrile, such as dihalides or their equivalents, are potential substrates for these reactions.
Several catalytic systems are noteworthy:
Nickel-Catalyzed Cyanation: Nickel catalysts are effective for the cyanation of unactivated secondary alkyl chlorides or bromides using zinc cyanide (Zn(CN)₂), which is less toxic than other cyanide sources. organic-chemistry.org This is directly applicable to the synthesis of alkyl nitriles from the corresponding halides.
Palladium-Catalyzed Cyanation: Palladium-based catalysts, often with specialized phosphine (B1218219) ligands like CM-phos, are highly efficient for the cyanation of aryl halides and triflates. organic-chemistry.org While typically used for aromatic systems, related catalysts can be applied to alkyl precursors.
Copper-Catalyzed Cyanation: Inexpensive copper(I) iodide (CuI) can catalyze the cyanation of secondary alkyl halides, often promoted by light (UVC). organic-chemistry.org
A recent advancement involves the use of electrophilic cyanating agents like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) in transition-metal-catalyzed reactions, enhancing the safety and practicality of the process. nih.gov
Table 3: Overview of Metal-Catalyzed Cyanation Methods for Alkyl Precursors
| Metal Catalyst | Cyanide Source | Substrate Type | Key Features |
| Nickel Complex | Zn(CN)₂ | Secondary Alkyl Chlorides/Bromides | Tolerates a broad range of functional groups. organic-chemistry.org |
| Copper(I) Iodide (CuI) | Not specified | Secondary Alkyl Halides | Photochemically promoted (UVC light). organic-chemistry.org |
| Palladium/t-Bu₃P | NaCN | Aromatic Bromides | Low catalyst loading, recyclable solvents. organic-chemistry.org |
| Nickel Complex | Zn(CN)₂ | Katritzky Pyridinium Salts (from amines) | Deaminative cyanation route. organic-chemistry.org |
Reaction Condition Optimization for 2-Isopropylsuccinonitrile Production
The optimization of reaction conditions is a multifactorial process, with solvent, temperature, and pressure playing interconnected roles in determining the reaction's outcome.
Solvent System Engineering for 2-Isopropylsuccinonitrile Synthesis
The solvent system is critical for solubilizing reactants, stabilizing transition states, and influencing reaction rates and selectivity. The ideal solvent should be inert under the reaction conditions, facilitate product separation, and have a favorable environmental and safety profile.
For the synthesis of 2-isopropylsuccinonitrile, a polar aprotic solvent such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetonitrile could be suitable, particularly if the reaction involves ionic intermediates. However, the use of greener solvent alternatives is increasingly important. Ethereal solvents like tetrahydrofuran (B95107) (THF) or 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from renewable resources, could also be considered. The selection of the solvent system would require experimental screening to determine its impact on yield and purity.
Influence of Temperature and Pressure on Reaction Kinetics and Overall Yield
Temperature and pressure are fundamental parameters that govern reaction kinetics and equilibrium. An increase in temperature generally increases the reaction rate but can also lead to the formation of undesirable byproducts or decomposition of the product or catalyst. For exothermic reactions, higher temperatures can negatively impact the equilibrium yield. mdpi.comnih.gov
The synthesis of 2-isopropylsuccinonitrile would likely be performed at a controlled temperature to balance the rate of reaction with selectivity. The use of a catalyst can help to lower the required reaction temperature, thereby reducing energy consumption and minimizing side reactions. sciopen.com The effect of pressure would be more significant if gaseous reactants were involved or if the reaction volume changes significantly. For many liquid-phase syntheses, the reaction is conducted at atmospheric pressure for simplicity and cost-effectiveness. However, in some cases, elevated pressure can increase the concentration of dissolved gases or prevent the boiling of a low-boiling point solvent at a desired higher reaction temperature. google.comyoutube.com
Isolation and Purification Methodologies for 2-Isopropylsuccinonitrile
Following the synthesis, the isolation and purification of 2-isopropylsuccinonitrile are essential to obtain a product of the desired purity. The choice of method depends on the physical and chemical properties of the product and the impurities present.
A common purification strategy involves the following steps:
Quenching: The reaction is first stopped, often by the addition of water or a mild acid.
Extraction: The product is then extracted from the aqueous phase using a suitable organic solvent.
Washing: The organic layer is washed to remove any remaining water-soluble impurities.
Drying and Concentration: The organic solvent is dried and then removed, typically by rotary evaporation.
Distillation or Chromatography: The crude product is then purified, most likely by vacuum distillation to separate it from non-volatile impurities and any unreacted starting materials. For higher purity requirements, column chromatography could be employed. nih.govvulcanchem.com
Green Chemistry Principles in 2-Isopropylsuccinonitrile Synthesis
The application of green chemistry principles is crucial for developing sustainable and environmentally responsible chemical processes.
Atom Economy and Waste Reduction Strategies in Industrial Production
Atom economy is a key metric in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. For the synthesis of 2-isopropylsuccinonitrile, maximizing atom economy would involve choosing a synthetic route that incorporates the maximum number of atoms from the reactants into the final product.
Table 2: Comparison of Atom Economy for a Hypothetical Synthesis
| Reaction Type | Reactants | Desired Product | Byproducts | Atom Economy (%) |
| Addition Reaction | Isopropyl Grignard + Fumaronitrile | 2-Isopropylsuccinonitrile | MgBrCN | Lower |
| Catalytic Addition | Isopropanol + Fumaronitrile | 2-Isopropylsuccinonitrile | H₂O | Higher |
Waste reduction strategies would focus on:
Catalyst Recycling: Employing heterogeneous catalysts or catalysts that can be easily separated and reused.
Solvent Recycling: Using solvents that can be recovered and purified for reuse.
Minimizing Byproducts: Optimizing reaction conditions and catalyst choice to enhance selectivity towards the desired product.
Use of Renewable Feedstocks: Exploring synthetic routes that utilize starting materials derived from renewable sources.
By systematically optimizing the catalyst, reaction conditions, and purification methods, and by integrating the principles of green chemistry, the synthesis of 2-isopropylsuccinonitrile can be developed into an efficient, cost-effective, and environmentally sustainable process.
Sustainable Solvent Selection for Isopropyl Succinonitrile Processes
In the context of processes involving isopropyl succinonitrile, the move towards more sustainable solvent choices involves a systematic evaluation of various factors, including the solvent's toxicity, environmental fate, and potential for recycling. ubc.ca Industry leaders have developed solvent selection guides that categorize solvents from "recommended" to "banned" based on a comprehensive assessment of safety, health, and environmental (SHE) criteria. jk-sci.comubc.ca
Research Findings on Greener Alternatives
While specific research on solvent selection for isopropyl succinonitrile is not extensively documented in publicly available literature, general principles of green chemistry provide a strong framework for choosing more sustainable options. Traditional solvents that might be used in nitrile chemistry, such as dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and chlorinated solvents, are now often classified as "problematic" or "hazardous" due to their toxicity profiles. jk-sci.com
Research has focused on identifying and validating greener alternatives that offer a better safety and environmental profile without compromising process efficiency. For instance, alcohols like ethanol and isopropyl alcohol are often recommended as greener substitutes for more toxic solvents like methanol. merckmillipore.com Ethers such as 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME) are promoted as safer alternatives to tetrahydrofuran (THF) and halogenated solvents, offering higher boiling points and lower explosion risks. researchgate.netmerckmillipore.com
For reactions that may require dipolar aprotic solvents, carbonates like ethylene (B1197577) carbonate and propylene (B89431) carbonate are considered preferable to DMF and NMP due to their lower vapor pressure and higher flash points. merckmillipore.com The ideal green solvent not only has a low environmental impact but also allows for a reduction in the number of synthesis steps by being suitable for several consecutive reactions, thus minimizing waste from intermediate isolations. nih.gov
Data on Solvent Properties
The selection of a sustainable solvent is a multi-parameter optimization problem. Key physical and safety properties are evaluated to determine the best fit for a specific process. The following interactive table compares a selection of traditional solvents with their greener alternatives, highlighting properties relevant to their sustainability profile.
| Solvent | Boiling Point (°C) | Density (g/cm³) | Flash Point (°C) | Health Hazard | Environmental Hazard | Sustainability Ranking |
| Traditional Solvents | ||||||
| Benzene (B151609) | 80 | 0.877 | -11 | Carcinogenic | Toxic to aquatic life | Highly Hazardous/Banned |
| Dichloromethane (B109758) | 40 | 1.33 | None | Suspected Carcinogen | Volatile Organic Compound (VOC) | Hazardous |
| N,N-Dimethylformamide (DMF) | 153 | 0.944 | 58 | Reproductive Toxin | Readily biodegradable but toxic | Problematic |
| Tetrahydrofuran (THF) | 66 | 0.889 | -14 | Peroxide former, Irritant | VOC | Problematic |
| Greener Alternatives | ||||||
| Water | 100 | 1.00 | None | None | None | Recommended |
| Ethanol | 78 | 0.789 | 13 | Low | Readily Biodegradable | Recommended |
| Isopropyl Alcohol | 82 | 0.786 | 12 | Low | Readily Biodegradable | Recommended |
| 2-Methyltetrahydrofuran (2-MeTHF) | 80 | 0.854 | -11 | Irritant | Lower water solubility than THF | Recommended |
| Cyclopentyl methyl ether (CPME) | 106 | 0.92 | -1 | Low | Forms peroxides less readily than THF | Recommended |
| Propylene Carbonate | 242 | 1.20 | 135 | Low | Readily Biodegradable | Recommended |
This table is a representative summary and not exhaustive. The sustainability ranking is a generalization based on common green chemistry solvent selection guides. jk-sci.comubc.ca
The data illustrates a clear trend towards greener solvents possessing higher boiling points and flash points, which contributes to reduced emissions and improved process safety. merckmillipore.com While no single solvent is perfect for all applications, a systematic approach to solvent selection, guided by sustainability principles, can significantly reduce the environmental footprint of processes involving the synthesis of isopropyl succinonitrile.
Isopropyl Succinonitrile as a Key Intermediate in Pharmaceutical Synthesis
The primary role of isopropyl succinonitrile in pharmaceutical synthesis is as a key starting material for the production of Pregabalin. This application has driven extensive research into efficient and stereoselective methods for its conversion.
The synthesis of Pregabalin from isopropyl succinonitrile (IBSN) predominantly follows a chemoenzymatic pathway. This approach is favored for its high efficiency and stereoselectivity, which are critical for producing the desired (S)-enantiomer of Pregabalin.
A key step in this pathway is the regio- and enantioselective hydrolysis of the prochiral IBSN. researchgate.net This reaction is catalyzed by nitrilase enzymes, which selectively convert one of the two nitrile groups into a carboxylic acid, yielding the chiral intermediate (S)-3-cyano-5-methylhexanoic acid ((S)-CMHA). researchgate.netnih.gov This enzymatic desymmetrization of a prochiral dinitrile offers a more direct route to the chiral acid compared to traditional chemical hydrolysis, which lacks selectivity. researchgate.net
The process typically involves the following steps:
Enzymatic Hydrolysis: Racemic isopropyl succinonitrile is subjected to hydrolysis using whole-cell biocatalysts, such as E. coli cells that express a specific nitrilase. researchgate.net Nitrilases from various sources, including Arabis alpina (AaNIT), Brassica rapa (BrNIT), and Arabidopsis thaliana (AtNIT1), have been successfully employed. researchgate.netnih.govresearchgate.net
Formation of (S)-CMHA: The enzyme selectively hydrolyzes the pro-S nitrile group of IBSN to afford (S)-3-cyano-5-methylhexanoic acid. researchgate.net
Reduction to Pregabalin: The resulting (S)-CMHA is then converted to (S)-Pregabalin through the reduction of the remaining nitrile group to a primary amine. This is typically achieved via catalytic hydrogenation. researchgate.net
This chemoenzymatic route has been shown to be more environmentally friendly and economical compared to earlier generation syntheses of Pregabalin. researchgate.net
Nitrilases (EC 3.5.5.1) are enzymes that catalyze the direct hydrolysis of nitrile compounds to their corresponding carboxylic acids and ammonia. researchgate.netnih.gov In the context of isopropyl succinonitrile, these enzymes exhibit remarkable regio- and enantioselectivity.
Mechanism of Action: The catalytic mechanism of nitrilases involves a cysteine residue in the active site. The enzyme's catalytic triad (B1167595) (Cys-Glu-Lys) facilitates the nucleophilic attack of the cysteine thiol on the carbon atom of the nitrile group. This is followed by hydrolysis of the resulting thioimidate intermediate to release the carboxylic acid and ammonia, regenerating the enzyme.
Enzyme Screening and Engineering: Significant research has focused on identifying and engineering nitrilases with high activity and enantioselectivity towards IBSN. For instance, a nitrilase from Arabis alpina (AaNIT) was identified and subsequently engineered (N258D mutant) to exhibit excellent enantioselectivity (E > 300) and high activity at substantial substrate concentrations. nih.gov
Table 1: Comparison of Different Nitrilases in the Hydrolysis of Isobutylsuccinonitrile (IBSN)
| Nitrilase Source | Organism | Product | Enantiomeric Excess (ee) | Conversion | Reference |
|---|---|---|---|---|---|
| AtNIT1 | Arabidopsis thaliana | (3S)-3-cyano-5-methylhexanoic acid | 98% | 45% | researchgate.net |
| BrNIT | Brassica rapa | (S)-3-cyano-5-methylhexanoic acid | >150 (E value) | >41.1% | researchgate.net |
| AaNIT (N258D mutant) | Arabis alpina | (S)-3-cyano-5-methylhexanoic acid | >300 (E value) | 45.0% (in cascade) | nih.gov |
Further Chemical Transformations of Isopropyl Succinonitrile
Beyond its use in Pregabalin synthesis, the dinitrile structure of isopropyl succinonitrile allows for a range of chemical modifications.
The two nitrile groups in isopropyl succinonitrile are susceptible to various nucleophilic addition reactions.
Hydrolysis: As discussed, nitrile groups can be hydrolyzed to carboxylic acids. Depending on the reaction conditions (acidic or basic), this can proceed partially to form a cyano-carboxylic acid or fully to yield a dicarboxylic acid (3-isobutylglutaric acid).
Reduction: Both nitrile groups can be reduced to primary amines. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (e.g., using Raney Nickel), and diborane (B8814927) (B₂H₆). vanderbilt.edu This would yield 3-(aminomethyl)-5-methylhexane-1-amine.
Pinner Reaction: In the presence of an alcohol and a strong acid catalyst (like HCl), nitriles can undergo the Pinner reaction to form an imino ester salt (Pinner salt). wikipedia.org For a dinitrile like isopropyl succinonitrile, this reaction could potentially form a bis-imino ester. These Pinner salts are themselves reactive intermediates that can be converted to orthoesters (with excess alcohol) or amidines (with ammonia or an amine). wikipedia.org
Organometallic Addition: Grignard reagents and organolithium compounds can add to the nitrile carbon to form, after hydrolysis, ketones.
The carbon backbone of isopropyl succinonitrile can also be involved in various transformations, often in concert with reactions at the nitrile groups.
Cyclization: The reduction of one nitrile group to an amine and the hydrolysis of the other to a carboxylic acid, followed by intramolecular condensation, can lead to the formation of a lactam, such as (S)-4-isobutyl-pyrrolidin-2-one. This is an alternative intermediate in some synthetic routes to Pregabalin. google.com
Hoffmann and Curtius Rearrangements: The carboxylic acid intermediate, (S)-CMHA, can be converted to its corresponding amide. A subsequent Hoffmann rearrangement (using Br₂/NaOH) of the amide derived from (S)-CMHA is a known route to produce Pregabalin. justia.com Alternatively, the carboxylic acid can be converted to an acyl azide, which can then undergo a Curtius rearrangement to form an isocyanate, another precursor to the final amine. researchgate.net
Table 2: Key Functional Group Interconversions from Isopropyl Succinonitrile
| Starting Material | Reagents/Reaction | Product Functional Group(s) | Resulting Compound Class |
|---|---|---|---|
| Isopropyl Succinonitrile | H₂O, H⁺ or OH⁻ | Carboxylic acid(s) | Cyano-carboxylic acid or Dicarboxylic acid |
| Isopropyl Succinonitrile | LiAlH₄ or H₂/Catalyst | Primary amine(s) | Diamine |
| (S)-3-cyano-5-methylhexanoic acid | 1. SOCl₂ 2. NH₃ 3. Br₂/NaOH | Amine and Carboxylic acid | γ-Amino acid (Pregabalin) |
| (S)-3-cyano-5-methylhexanoic acid | 1. H₂/Catalyst 2. H₂O/H⁺ | Amine and Carboxylic acid | γ-Amino acid (Pregabalin) |
| Isopropyl Succinonitrile | 1. Partial reduction/hydrolysis 2. Heat | Amide (cyclic) | Lactam |
Stereoselective Synthesis Strategies Utilizing Isopropyl Succinonitrile Precursors
The generation of stereocenters is a critical aspect of modern organic synthesis, and isopropyl succinonitrile is an excellent substrate for demonstrating such strategies. The synthesis of the optically active drug Pregabalin necessitates precise control of stereochemistry.
The most prominent stereoselective strategy involving isopropyl succinonitrile is the enzymatic desymmetrization of this prochiral molecule, as detailed in section 3.1.1. researchgate.net A number of nitrilases have been screened and found to catalyze the desymmetric hydrolysis of 3-isobutylglutaronitrile (isopropyl succinonitrile) to produce optically active 3-(cyanomethyl)-5-methylhexanoic acid with high enantiomeric excess. researchgate.net This biocatalytic approach is highly effective for establishing the required stereocenter early in the synthetic sequence.
Alternative strategies could involve the use of chiral auxiliaries . A chiral auxiliary could be attached to the molecule derived from isopropyl succinonitrile, for example, at a carboxylic acid group formed from one of the nitriles. This auxiliary would then direct the stereochemical outcome of a subsequent reaction, such as the reduction of the second nitrile or an alkylation, before being cleaved to yield the chiral product. While theoretically possible, the efficiency of the enzymatic desymmetrization has made it the more common and industrially viable approach for this specific precursor.
Theoretical and Computational Chemistry Studies on Succinonitrile, Isopropyl Analogs and Nitrile Systems
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity
Quantum mechanical calculations are fundamental to understanding the electronic environment of a molecule, which in turn dictates its reactivity.
Density Functional Theory (DFT) has become a principal method for investigating nitrile-containing molecules due to its favorable balance of computational cost and accuracy. nih.govacs.org DFT is widely used to study the electronic properties of nitriles, such as their charge distribution, molecular orbitals, and reactivity indices. acs.orgbohrium.com For instance, studies on nitrile rubber models have used DFT to calculate intermolecular distances, binding energies, and vibrational frequency shifts of the cyano group upon interaction with other molecules. acs.org
A key application of DFT is in predicting the reactivity of nitriles. Research has shown a strong correlation between DFT-calculated activation energies for the reaction of various nitrile compounds with nucleophiles, like cysteine, and experimentally measured reaction rates. nih.gov This predictive power allows for the screening of nitrile toxicity and their potential as covalent binders in drug design. nih.gov The B3LYP functional is frequently employed in these studies, often providing results that align well with experimental observations. nih.govacs.org
Below is a table showcasing the correlation between DFT-calculated activation energies and experimental kinetic measures for the reaction of various nitriles with cysteine.
| Compound | Nitrile Type | Calculated Activation Energy (Ea) (kcal/mol) | Experimental Kinetic Constant (kobs) (10⁻³ s⁻¹) |
| 1 | Pyrimidine Nitrile | 18.9 | 4.8 |
| 2 | Pyrazine Nitrile | 19.3 | 4.1 |
| 3 | Pyridine (B92270) Nitrile (ortho-CN) | 19.8 | 3.2 |
| 4 | Pyridine Nitrile (meta-CN) | 20.1 | 2.9 |
| 5 | Pyridine Nitrile (para-CN) | 20.5 | 2.5 |
| 6 | Benzonitrile | 22.1 | 1.1 |
| 7 | Benzonitrile (para-MeO) | 22.5 | 0.8 |
| 8 | Benzonitrile (para-NMe₂) | 22.8 | 0.6 |
| 9 | Aliphatic Nitrile (Cyclohexyl) | 21.5 | 1.8 |
| 10 | Aliphatic Nitrile (Propionitrile) | 21.8 | 1.5 |
| 11 | Acetonitrile (B52724) | 22.0 | 1.2 |
Data adapted from a study on nitrile reactivity with cysteine, demonstrating the utility of DFT calculations. nih.gov
For situations demanding higher accuracy, ab initio methods, which are based on first principles without empirical parameterization, are employed. researchgate.netarxiv.org Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory (e.g., CCSD(T)) provide a more rigorous treatment of electron correlation than standard DFT functionals. nih.govresearchgate.netscielo.org.mx These high-level calculations are often used to obtain benchmark data for smaller systems, which can then be used to validate the accuracy of more computationally efficient methods like DFT. nih.govarxiv.org
For example, while DFT calculations provide a good correlation with experimental reactivity for nitriles, single-point calculations at the CCSD level of theory have been shown to further improve this correlation. nih.gov However, the computational expense of CCSD(T) increases rapidly with the number of atoms, restricting its application to relatively small molecules. nih.govaip.org A common strategy is to optimize molecular geometries at a DFT level and then perform single-point energy calculations using a high-level ab initio method, a technique referred to as a composite approach. aip.orgacs.org This balances the need for accurate energies with manageable computational cost.
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Intermolecular Interactions in Analogous Systems.nih.govmdpi.comnih.gov
While quantum mechanics describes the electronic structure of a static molecule, molecular dynamics (MD) simulations are used to study the physical motions of atoms and molecules over time. nih.govembopress.org For flexible molecules like isopropyl succinonitrile (B93025) and its analogs, MD simulations provide crucial insights into conformational dynamics and intermolecular interactions. nih.govmdpi.com
These simulations rely on a "force field," a set of parameters that defines the potential energy of the system. nih.govmdpi.com For novel or uncommon molecular fragments, such as those in specific nitrile systems, new force field parameters may need to be developed and validated. nih.gov MD simulations can reveal how nitrile-containing molecules interact with their environment, such as solvent molecules or biological macromolecules. nih.govresearchgate.net For example, MD studies on nitrile hydratase, a protein that processes nitriles, have been used to understand the dynamics of ligands and water molecules within the enzyme's active site. nih.gov Similarly, simulations of nitrile butadiene rubber (NBR) have elucidated how properties like binding energy and chain flexibility change with varying acrylonitrile (B1666552) content. mdpi.com
The following table summarizes mechanical properties of Nitrile Butadiene Rubber (NBR) with different Acrylonitrile (ACN) contents, as determined by MD simulations.
| ACN Content (%) | Young's Modulus (E) (GPa) | Bulk Modulus (B) (GPa) | Shear Modulus (G) (GPa) |
| 20 | 3.05 | 2.95 | 1.25 |
| 30 | 3.32 | 3.11 | 1.31 |
| 40 | 3.58 | 3.27 | 1.37 |
| 50 | 3.80 | 3.39 | 1.42 |
Data derived from MD simulations of NBR models, showing that increased ACN content enhances mechanical properties due to increased polarity and rigidity. mdpi.com
Computational Studies on Reaction Mechanisms Involving Nitrile Compounds.mdpi.comrsc.org
Computational chemistry is an indispensable tool for elucidating the detailed pathways of chemical reactions. rsc.org For reactions involving nitriles, such as hydrolysis, reduction, or cycloadditions, computational studies can map the entire potential energy surface, identifying intermediates, products, and the critical transition states that connect them. nih.govlibretexts.org
A central goal in the computational study of reaction mechanisms is the characterization of the transition state (TS)—the highest energy point along the reaction coordinate. mdpi.com By locating the TS structure and calculating its energy relative to the reactants, the activation energy (energy barrier) of the reaction can be determined. nih.govmdpi.com This barrier dictates the rate of the reaction; a lower barrier corresponds to a faster reaction. mdpi.com
Computational studies have successfully characterized transition states for numerous nitrile reactions. In the reaction between a nitrile and a cysteine residue, a chair-like, seven-membered ring structure was identified as the transition state. nih.gov In studies of the thermal aging of nitrile butadiene rubber, quantum mechanics was used to calculate the bond dissociation energies and the energy barriers for subsequent oxidation reactions, providing insight into the degradation mechanism. mdpi.com Similarly, potential energy surfaces for gas-phase SN2 reactions involving nitriles have been calculated, identifying both loose, orbiting transition states and tight, intramolecular transition states. acs.org
Reactions are most often carried out in a solvent, which can have a profound effect on the reaction mechanism and rate. Computational models can account for these effects, either by including a number of explicit solvent molecules in the simulation or, more commonly, by using a polarizable continuum model (PCM). nih.govsemanticscholar.orgacs.org In a PCM, the solvent is represented as a continuous medium with a specific dielectric constant, which interacts with the solute's charge distribution. semanticscholar.org
Studies on nitrile reactions have shown that solvent polarity can significantly influence outcomes. For example, in the excited-state intramolecular proton transfer (ESIPT) of a nitrile-substituted molecule, the strength of the intramolecular hydrogen bond and the reaction's potential energy barrier were found to be dependent on the polarity of the solvent. semanticscholar.orgrsc.org Calculations showed that the proton transfer process was more favorable in less polar solvents. semanticscholar.orgresearchgate.net Similarly, in [3+2] cycloaddition reactions involving nitrile oxides, calculations performed in different solvents like dichloromethane (B109758) (DCM) and benzene (B151609) showed slight but noticeable differences in the activation energies. nih.govacs.org These findings highlight the necessity of including solvation effects for accurate computational modeling of reactions in solution. semanticscholar.org
The table below illustrates the effect of solvent polarity on the calculated reaction potential energy for an excited-state intramolecular proton transfer (ESIPT) in a nitrile-substituted molecule.
| Solvent | Dielectric Constant (ε) | Calculated Reaction Potential Energy (kcal/mol) |
| Acetonitrile (ACN) | 35.688 | 17.74 |
| Dichloromethane (DCM) | 8.93 | 17.86 |
| Cyclohexane (CH) | 2.0165 | 18.44 |
Data adapted from a TD-DFT study showing that the energy barrier for proton transfer increases as solvent polarity decreases. rsc.org
Emerging Applications of Machine Learning and Artificial Intelligence in Nitrile Chemistry Research
The integration of machine learning (ML) and artificial intelligence (AI) is rapidly transforming chemical research, offering powerful tools for prediction, analysis, and discovery. In the field of nitrile chemistry, these computational approaches are being applied to a range of challenges, from predicting reaction outcomes and enzymatic activity to automating spectral analysis and designing novel synthetic pathways.
One significant application lies in predicting the enzymatic activity of nitrilases, which are enzymes that hydrolyze nitrile compounds to valuable carboxylic acids and ammonia (B1221849). nih.govgenscript.comresearchgate.netresearchgate.net Predicting the substrate scope of these enzymes is a complex task. nih.govgenscript.comresearchgate.netresearchgate.net Researchers have successfully employed a combination of protein structural modeling, ligand docking, and various ML models to forecast the substrate scope of bacterial nitrilases. nih.govgenscript.comresearchgate.netresearchgate.net This integrated approach provides a more accurate prediction of which specific molecules will be accepted as substrates by a given enzyme. nih.gov
A variety of ML models have been tested for this purpose, including logistic regression, random forest, gradient-boosted decision trees, and support vector machines. nih.govgenscript.comresearchgate.netresearchgate.net These models have demonstrated comparable and significant success in predicting the substrate scope for nitrilases, achieving an average accuracy of approximately 82% and an average Receiver Operating Characteristic (ROC) of 0.9. nih.govgenscript.comresearchgate.netresearchgate.net This level of predictive power can accelerate the discovery and application of nitrilases in greener chemical synthesis. researchgate.net The methodology often involves using descriptors derived from both the enzyme (protein structure) and the substrate (SMILES - simplified molecular-input line-entry system) to train the models. mdpi.com
| Machine Learning Model | Average Accuracy | Average ROC |
| Logistic Regression | ~82% | 0.9 |
| Random Forest | ~82% | 0.9 |
| Gradient-Boosted Decision Trees | ~82% | 0.9 |
| Support Vector Machines | ~82% | 0.9 |
| Table 1: Performance of various machine learning models in predicting the substrate scope of bacterial nitrilases. Data sourced from multiple studies highlighting the consistency of results across different models. nih.govgenscript.comresearchgate.netresearchgate.net |
Furthermore, AI and ML are being applied to the crucial area of computational toxicology. nih.govyoutube.comuos.ac.kr Predicting the potential toxicity of chemical compounds is essential for drug discovery and environmental safety. nih.govyoutube.com Machine learning models, such as Support Vector Machines (SVM), are being trained on large datasets of known toxic and non-toxic molecules to predict the toxicity of new compounds based on their structural properties. nih.gov These models can identify molecular descriptors that are most important for toxicity predictions, offering a more efficient alternative to time-consuming and costly experimental testing. nih.govnih.gov
Advanced Research Applications and Frontiers for Succinonitrile, Isopropyl and Its Derivatives
Investigations into Plastic Crystal Behavior of Substituted Succinonitriles (e.g., Succinonitrile (B93025), Isopropyl-)
Plastic crystals are a unique phase of matter where molecules maintain long-range positional order like a crystalline solid, but exhibit dynamic rotational disorder similar to a liquid. uni-augsburg.de This rotational freedom is key to their application in solid-state electrolytes, as it can facilitate rapid ion transport. uni-augsburg.dearxiv.orglcmcp.science Succinonitrile is a prominent example of a material that forms a plastic crystal phase, making it a prime candidate for solid-state batteries. researchgate.netresearchgate.net
Structural Modifications and their Influence on Plastic Crystal Formation in Nitrile Derivatives
The plastic crystal phase of succinonitrile (SN) is intrinsically linked to its molecular structure, which exists as a mixture of gauche and trans conformers. The high-temperature plastic phase, which is body-centered cubic, contains both conformer types, allowing for significant molecular reorientation. researchgate.net At lower temperatures, it transitions to an ordered monoclinic crystal phase composed solely of the gauche conformer. researchgate.net
Introducing structural modifications, such as adding substituents like an isopropyl group or mixing SN with other molecules, can significantly alter this phase behavior.
Influence of Additives: Blending SN with polymers like poly(ethylene oxide) (PEO) or polyacrylonitrile (B21495) (PAN) can modify the phase transition temperatures and mechanical properties. researchgate.net For instance, the addition of certain polymers can decrease the enthalpy of the plastic crystal transition, suggesting a higher degree of disorder in the SN structure. researchgate.net
Mixing with Other Nitriles: Creating binary mixtures of SN with other dinitriles (e.g., glutaronitrile, adiponitrile) or mononitriles has been shown to enhance ionic conductivity, likely by disrupting the crystal lattice and optimizing the molecular dynamics for ion transport. arxiv.org
Effect of Alkyl Substitution: The introduction of an alkyl group, such as isopropyl, onto the succinonitrile backbone would sterically hinder molecular packing. This would likely alter the temperature range of the plastic crystal phase and could potentially suppress the transition to the ordered, rigid crystalline state at low temperatures. This modification could broaden the operational window for its use as a solid electrolyte. While specific data for isopropyl-succinonitrile is scarce, studies on similar organic molecules show that alkyl chain melting can activate dynamic changes in molecular arrangement and polarity. acs.org
Table 1: Influence of Polymer Additives on Thermal Properties of Succinonitrile (SN)-Based Plastic Crystalline Electrolyte (PCE)
| Sample | Plastic Crystalline Transition Temp (Tpc) (°C) | Melting Temp (Tm) (°C) |
| PCE (SN + LiTFSI) | -40 | 42 |
| PCE + PEO | -40 | 48 |
| PCE + PAN | Not clearly detectable | 42 |
| Data sourced from studies on succinonitrile-based electrolytes. researchgate.net |
Ionic Conduction Mechanisms in Plastic Crystal Electrolytes Featuring Substituted Succinonitriles
In plastic crystal electrolytes, ionic conduction is not a simple process of ions moving through a static matrix. Instead, it is strongly coupled with the rotational motion of the host molecules. uni-augsburg.de This is often described by a "revolving-door" or "paddle-wheel" mechanism, where the reorientation of the polar nitrile groups (–C≡N) facilitates the hopping of cations (e.g., Li⁺) from one site to another. uni-augsburg.dearxiv.org
The high polarity and dielectric constant of succinonitrile make it an excellent solid solvent for various lithium salts. researchgate.netresearchgate.net The dissolution of salts introduces charge carriers that can move through the dynamically disordered crystal.
Conductivity Enhancement: The ionic conductivity of SN-based electrolytes can reach values on the order of 10⁻⁴ to 10⁻³ S/cm at room temperature, which is exceptionally high for a solid material. researchgate.netresearchgate.net Mixing SN with other nitriles can further enhance this conductivity. arxiv.org
Temperature Dependence: The conductivity of these electrolytes typically follows the Vogel-Tammann-Fulcher (VTF) relationship, which is characteristic of systems where transport is linked to the glassy dynamics of the host material. nih.gov
Influence of Substitution: An isopropyl substitution on the succinonitrile molecule would likely influence the rotational dynamics and the energy barrier for ion hopping. Depending on its interaction with the mobile ions, it could either enhance or hinder conductivity. The increased molecular volume could create more free space, potentially aiding ion transport, but could also slow down the crucial molecular rotations.
Table 2: Ionic Conductivity of Various Succinonitrile (SN)-Based Electrolytes
| Electrolyte System | Temperature (°C) | Ionic Conductivity (S/cm) |
| SN + 0.4 mol/L LiTFSI | 20 | 1.0 x 10⁻⁴ |
| SN + 0.4 mol/L LiTFSI + PAN | 20 | 1.5 x 10⁻⁴ |
| SN + 0.4 mol/L LiTFSI + PEO | 20 | 3.0 x 10⁻⁵ |
| 60% EMI-TFSI + 40% EC/DMC | Room Temp. | ~1.4 x 10⁻² |
| 60% EMI-TFSI + 40% EC/DMC + 5 wt.% SN | Room Temp. | ~2.6 x 10⁻² |
| Data compiled from multiple sources. evitachem.comnih.gov |
Interfacial Phenomena in Solid-State Electrochemical Systems with Substituted Succinonitrile Components
A major challenge for any electrolyte in solid-state batteries is maintaining a stable interface with the electrodes, especially highly reactive lithium or sodium metal anodes. Nitrile-based electrolytes, including those made from succinonitrile, can be chemically unstable and prone to reduction by the metal anode. rsc.org
Interfacial Instability: Direct contact between succinonitrile and a sodium metal anode leads to the deterioration of the electrolyte and a continuous increase in interfacial resistance. rsc.org Similarly, at high voltages, the nitrile solvent can be reduced by a LiCoO₂ cathode, causing self-discharge. rsc.org
Formation of a Solid Electrolyte Interphase (SEI): A common strategy to overcome this instability is to promote the in-situ formation of a stable passivation layer, known as the solid electrolyte interphase (SEI). Additives are crucial for this process. For example, adding fluoroethylene carbonate (FEC) to a succinonitrile-based electrolyte for sodium batteries leads to the formation of a compact, NaF-rich interphase that is only about 8 nm thick. rsc.org This stable SEI prevents further side reactions while allowing Na⁺ ions to pass through, enabling stable cycling for thousands of hours. rsc.org
Improving Cathode Interfaces: At the cathode, additives like lithium difluoro(oxalato)borate (LiDFOB) can create a stable interface with high-voltage materials like LiCoO₂, suppressing the dissolution of transition metal ions and preventing electrolyte decomposition. rsc.org The addition of small amounts of SN itself to conventional liquid electrolytes has been shown to form a more stable and efficient electrode/electrolyte interface film, improving high-voltage cycling performance. sci-hub.se Any substituted succinonitrile, including an isopropyl derivative, would need to be evaluated for its intrinsic reactivity and its ability to contribute to or coexist with a stable SEI.
Role of Succinonitrile, Isopropyl- in Advanced Electrolyte Design and Performance
Beyond their use as the primary matrix in plastic crystal electrolytes, succinonitrile and its derivatives are versatile components in broader electrolyte design, serving as functional additives and specialized solvents.
Development of Functional Electrolyte Additives Based on Isopropyl Succinonitrile Structure
Succinonitrile itself is widely used as a functional electrolyte additive in conventional liquid and polymer electrolytes to improve performance. researchgate.netnih.govnih.gov Its high polarity enhances salt dissociation, and its participation in SEI formation improves stability. nih.govsci-hub.se
Improving Ionic Conductivity: Adding just 5 wt.% of SN to a mixed organic/ionic liquid electrolyte can nearly double the room-temperature ionic conductivity. nih.gov
Enhancing Stability: In high-voltage lithium-ion batteries, SN additives can suppress parasitic reactions between the electrolyte and the cathode. sci-hub.se The lone pair of electrons on the nitrogen atom in the nitrile group is believed to bond with transition metal ions on the cathode surface, preventing their dissolution and improving cycling stability. sci-hub.se
Designing New Additives: The principles learned from SN can guide the design of new additives. A molecule like isopropyl-succinonitrile could be developed as a functional additive. The isopropyl group would increase its solubility in nonpolar components of an electrolyte and could modify its electrochemical stability window. The design of such additives is a key strategy for enabling high-voltage battery chemistries. nih.gov Research into organosilicon additives with cyano groups has shown that such functional groups can act as nucleophile-scavenging agents, further highlighting the diverse roles of nitrile structures in electrolytes. acs.org
Solvent Properties and Ion Solvation Dynamics in Isopropyl Succinonitrile-Containing Media
The way an electrolyte solvates lithium ions is fundamental to its performance, dictating ionic conductivity, transference number, and interfacial stability. nih.govlsu.edu Succinonitrile's properties as a solvent are central to its utility.
High Polarity and Salt Dissociation: With a high dielectric constant, SN is highly effective at dissolving lithium salts, leading to a high concentration of mobile charge carriers. researchgate.net
Li⁺ Solvation Structure: In SN-based electrolytes, the Li⁺ ions are coordinated by the nitrogen atoms of the nitrile groups. acs.org Molecular dynamics simulations and spectroscopic studies show that a Li⁺ ion is typically surrounded by several SN molecules, forming a "solvation sheath." acs.org The structure of this sheath changes between the plastic crystal and liquid phases. acs.org
Anion-Rich Solvation: The strong ion-dipole interaction between Li⁺ and SN can be tuned to create an anion-rich solvation structure. acs.org This is beneficial because it encourages the anions (like TFSI⁻) to participate in forming the SEI, leading to a more robust and stable interface, which is particularly important for anodes like silicon oxide that undergo large volume changes. acs.org
Influence of Substitution: The presence of an isopropyl group would alter the steric and electronic environment around the nitrile groups. This would directly impact the Li⁺ solvation structure and the de-solvation energy—the energy required to strip the solvent molecules away from the ion before it intercalates into an electrode. Research on other nitrile solvents has shown that tuning the carbon chain length (and thus the steric bulk) can optimize de-solvation energy and improve kinetics for wide-temperature battery operation. rsc.org Therefore, exploring solvents like isopropyl-succinonitrile is a promising frontier for designing electrolytes with precisely controlled solvation properties.
Electrochemical Stability Window Expansion Studies with Isopropyl Succinonitrile Derivatives
The electrochemical stability window (ESW) is a critical parameter for electrolytes in high-voltage energy storage devices, defining the voltage range within which the electrolyte remains stable without undergoing oxidation or reduction. While specific studies detailing the ESW of isopropyl succinonitrile were not found, extensive research on succinonitrile (SN) provides a strong foundation for understanding how its derivatives might perform.
Succinonitrile-based plastic crystalline electrolytes (PCEs) have demonstrated inherent electrochemical stability up to 5 V versus Li/Li⁺. nih.gov However, in practical applications, especially in contact with reactive electrodes like lithium metal, instabilities can arise. Research has shown that incorporating polymers into the SN matrix can significantly enhance the ESW. For instance, blending SN with poly(ethylene oxide) (PEO) can yield an extended ESW of ≥4.5 V versus lithiated graphite. nih.govnih.govresearchgate.net
Further advancements have been made by creating composite electrolytes.
Polymerized Ionic Liquid (PIL) Composites: Novel solid polymer electrolytes synthesized in-situ with a PIL and SN have shown a remarkable oxidation stability up to 5.4 V vs Li/Li⁺. osti.gov
Ceramic Filler Composites: The integration of ceramic fillers like Li₆.₄La₃Zr₁.₄Ta₀.₆O₁₂ (LLZTO) into a PEO/SN matrix has successfully broadened the ESW to 5.5 V. daneshyari.com
Deep Eutectic Solvent (DES) Composites: Semi-interpenetrating polymer networks based on deep eutectic solvents containing SN have exhibited stability up to approximately 5.0 V. rsc.org
The introduction of an electron-donating isopropyl group onto the succinonitrile backbone would likely influence its oxidative stability. While this effect requires experimental validation, the established strategy of creating polymer or ceramic composites would be a promising route to engineer a wide and stable electrochemical window for electrolytes based on isopropyl succinonitrile.
Polymer Chemistry Incorporating Succinonitrile, Isopropyl- Derivatives
The dinitrile functionality of succinonitrile and its derivatives makes them versatile building blocks and additives in polymer chemistry, especially for the development of advanced functional materials like solid-state electrolytes.
Design and Synthesis of Succinonitrile, Isopropyl- Based Monomers for Polymerization
While no literature specifically details the synthesis of monomers from isopropyl succinonitrile, the chemical pathways established for the parent compound, succinonitrile, offer clear potential routes. Succinonitrile is a key precursor for producing 1,4-butanediamine through catalytic hydrogenation. acs.org This diamine is a valuable monomer used in the industrial production of polyamides, such as Nylon-46.
Furthermore, succinonitrile can be synthesized from renewable resources like succinic acid, highlighting a sustainable pathway for related monomers. acs.org Following this precedent, isopropyl succinonitrile could potentially be transformed into novel monomers. For example, the hydrogenation of its two nitrile groups would yield an isopropyl-substituted diamine, which could then be used in polycondensation reactions to create new polyamides or other polymers with tailored properties. The synthesis of polymers is a broad field involving various mechanisms, including those initiated by organic peroxides or through controlled processes like anionic or cationic polymerization. pergan.comkinampark.comlibretexts.org
Integration of Succinonitrile, Isopropyl- into Polymer Electrolyte Matrices
The integration of succinonitrile as a solid plasticizer is a widely adopted strategy to create high-performance solid polymer electrolytes (SPEs). researchgate.net Although specific examples using isopropyl succinonitrile are not available, the principles of its function can be understood from the extensive studies on SN.
When blended with polymers such as poly(ethylene oxide) (PEO), poly(vinylpyrrolidone) (PVP), polyacrylonitrile (PAN), or polyvinylene carbonate (PVCA), SN serves multiple roles. nih.govresearchgate.netepa.gov Its high polarity facilitates the dissolution of lithium salts, and its function as a plasticizer disrupts the crystalline structure of the host polymer. This reduction in crystallinity creates larger amorphous regions within the polymer matrix, which enhances the segmental motion of the polymer chains and provides pathways for efficient ion transport, thereby increasing ionic conductivity. researchgate.netepa.gov
A common fabrication method is the solution casting technique, where the polymer, salt, and SN are dissolved in a solvent, cast into a film, and the solvent is evaporated. epa.gov Another advanced approach is the in-situ polymerization, where a liquid mixture of a monomer, lithium salt, and SN is polymerized, often initiated by heat or UV light. This method ensures a homogeneous dispersion of SN within the resulting polymer electrolyte matrix, leading to improved mechanical and electrochemical properties. osti.gov Given its structural similarity, isopropyl succinonitrile is expected to be integrable into polymer matrices using these same techniques to develop novel SPEs.
Tailoring Thermomechanical and Electrochemical Properties of Polymer Composites with Succinonitrile, Isopropyl-
The properties of succinonitrile-based polymer composites can be precisely tailored by the choice of the polymer additive. A systematic study on plastic crystalline electrolytes (PCEs) composed of LiTFSI in SN blended with various polymers (PEO, PVP, PEC, and PAN) reveals clear structure-property relationships that would likely apply to derivatives like isopropyl succinonitrile. nih.govnih.govresearchgate.net
Table 1: Effect of Polymer Additives on Thermomechanical Properties of Succinonitrile-Based Electrolytes
| Polymer Additive | Effect on SN Melting Temperature | Effect on Overall Crystallinity | Effect on Mechanical Strength |
|---|---|---|---|
| Poly(ethylene oxide) (PEO) | Increased | Increased | Increased |
| Poly(vinylpyrrolidone) (PVP) | Increased | Highest Increase | Increased |
| Poly(ethylene carbonate) (PEC) | Not Significantly Affected | Slightly Increased | Not Increased |
| Polyacrylonitrile (PAN) | Not Significantly Affected | Slightly Increased | Increased |
Data synthesized from research findings. nih.govnih.govresearchgate.net
Electrochemical Properties: The choice of polymer also has a profound impact on electrochemical performance. While PEO and PVP addition tended to reduce ionic conductivity compared to pure SN electrolyte, the addition of PAN resulted in a synergistic effect, increasing both mechanical stability and ionic conductivity, achieving values around 10⁻⁴ S/cm at room temperature. nih.govnih.gov PEO was particularly effective in extending the electrochemical stability window. nih.govnih.gov
Table 2: Effect of Polymer Additives on Electrochemical Properties of Succinonitrile-Based Electrolytes
| Polymer Additive | Ionic Conductivity (at RT) | Electrochemical Stability Window (ESW) |
|---|---|---|
| Poly(ethylene oxide) (PEO) | Reduced | Extended (≥4.5 V) |
| Poly(vinylpyrrolidone) (PVP) | Reduced | Slightly Extended |
| Poly(ethylene carbonate) (PEC) | Slightly Increased | Slightly Extended |
| Polyacrylonitrile (PAN) | Increased (~10⁻⁴ S/cm) | Slightly Extended |
Data synthesized from research findings. nih.govnih.govresearchgate.net
These findings demonstrate that by selecting an appropriate polymer, it is possible to fine-tune the properties of succinonitrile-based electrolytes. This principle of tailored design would be directly applicable to composites made with isopropyl succinonitrile, allowing for the optimization of its properties for specific applications.
Coordination Chemistry and Supramolecular Assemblies of Nitrile Ligands (General, including Isopropyl Succinonitrile as a Potential Ligand)
The field of coordination chemistry explores the interaction between metal ions and ligands. Nitrile-containing compounds are a significant class of ligands due to the Lewis basicity of the nitrogen atom's lone pair of electrons. nih.gov
Metal-Nitrile Complex Formation and Characterization
The nitrile group (–C≡N) readily coordinates to a metal center through a dative σ-bond, formed by the donation of the nitrogen's electron lone pair to an empty orbital on the metal. researchgate.net This interaction can be supplemented by π-back-donation from the metal's filled d-orbitals into the empty π* antibonding orbitals of the nitrile group. This dual bonding nature makes nitriles versatile ligands for a wide array of transition metals. acs.orgrsc.org
The coordination chemistry of succinonitrile itself has been observed. For instance, rhodium complexes have been shown to activate the C-H bonds of succinonitrile, leading to the formation of a rhodium-succinonitrile complex. researchgate.net This serves as a direct precedent for the coordination potential of its derivatives.
As a dinitrile, isopropyl succinonitrile possesses two potential coordination sites. This allows it to act as a chelating ligand, binding to a single metal center through both nitrile groups to form a stable ring structure, or as a bridging ligand, linking two or more metal centers to form coordination polymers or supramolecular assemblies. The presence of the isopropyl group could introduce steric effects that influence the geometry and stability of the resulting metal complexes. While specific coordination complexes of isopropyl succinonitrile are not detailed in the surveyed literature, its fundamental chemical structure strongly suggests its capability to act as a versatile ligand in coordination and supramolecular chemistry.
Supramolecular Architectures Directed by Nitrile Functionality
The construction of ordered solid-state materials through the principles of crystal engineering relies on the predictable and directional nature of non-covalent interactions. Within this framework, the nitrile group (–C≡N) serves as a versatile and powerful functional unit for directing the self-assembly of molecules like isopropyl-succinonitrile and its derivatives into complex supramolecular architectures. The distinct electronic characteristics of the nitrile group—its strong dipole moment, linear geometry, and capacity to act as a hydrogen-bond acceptor—allow it to participate in a variety of specific and reliable intermolecular interactions. researchgate.netnih.gov
The primary non-covalent forces guided by the nitrile functionality include potent dipole-dipole interactions, hydrogen bonding, and coordination with metal centers. These interactions can be exploited to construct architectures ranging from simple dimers to intricate one-, two-, and three-dimensional networks. uniurb.itrsc.org
Dipole-Dipole Interactions and Crystal Packing
The most significant force governing the assembly of simple nitrile-containing molecules is the strong local dipole moment of the C≡N bond, which is estimated to be around 3.6 Debye. researchgate.net To achieve electrostatic stability in the solid state, nitrile groups on adjacent molecules tend to arrange themselves in an antiparallel fashion. researchgate.net This arrangement effectively cancels out the strong local dipoles, leading to a more stable crystal lattice.
This principle is well-illustrated by the crystal structure of succinonitrile, the parent compound of isopropyl-succinonitrile. In its crystalline phase, succinonitrile molecules align so that their terminal nitrile groups are oriented in an antiparallel manner relative to their neighbors. researchgate.net This interaction is a dominant factor in its crystal packing. Similarly, in the plastic crystalline phase of succinonitrile, where molecules possess rotational freedom, strong dipole-dipole interactions between the polar gauche conformers are crucial for stabilizing the phase. acs.orgaip.org For isopropyl-succinonitrile, it is anticipated that these same antiparallel dipole-dipole interactions would play a fundamental role in its molecular self-assembly and crystal packing.
Hydrogen Bonding in Heteromolecular Assemblies
The lone pair of electrons on the sp-hybridized nitrogen atom allows the nitrile group to function as an effective hydrogen-bond acceptor. nih.govresearchgate.net While not as strong as carbonyl or hydroxyl acceptors, the nitrile group readily participates in hydrogen bonds with various donor groups such as O-H and N-H. nih.govresearchgate.net This interaction is particularly important in creating multi-component crystals, or co-crystals, where the nitrile-containing molecule is assembled with a specific hydrogen-bond donor molecule. nih.gov
The geometry of this interaction shows a strong preference for linearity, with the hydrogen bond donor aligning with the axis of the nitrile's lone pair. rsc.org This directionality is a key element in the rational design of supramolecular structures. By pairing a molecule like isopropyl-succinonitrile with suitable hydrogen-bond donors, it is possible to form robust and predictable supramolecular synthons—structural units built from specific intermolecular interactions—that guide the formation of extended networks. researchgate.netresearchgate.net
Coordination Polymers and Network Formation
Beyond dipole-dipole forces and hydrogen bonds, the nitrile group's nitrogen atom can act as a ligand, coordinating to metal ions to form coordination polymers. nih.govacs.org In this role, a molecule containing one or more nitrile groups can act as a linker or bridging ligand that connects metal centers, propagating a structure into one, two, or three dimensions. uniurb.itrsc.org
Silver(I) is frequently used in this context, as it readily coordinates with nitrile groups. rsc.orgacs.org The flexibility or rigidity of the nitrile-containing ligand, such as a derivative of succinonitrile, along with the choice of metal salt and counter-anion, can influence the final topology of the resulting coordination polymer. uniurb.itacs.org For instance, flexible dinitrile ligands can bridge metal ions to create polymeric chains, which can further assemble into sheets or more complex 3D frameworks. The presence of nitrile functional groups can be directly responsible for increasing the dimensionality of the resulting coordination polymer. uniurb.it
The table below summarizes the key non-covalent interactions involving the nitrile functionality and their role in building supramolecular architectures.
| Interaction Type | Participating Groups | Description | Resulting Architecture |
| Dipole-Dipole | Two nitrile groups (C≡N) | Strong electrostatic attraction between the positive carbon and negative nitrogen of adjacent nitrile groups, leading to a preferred antiparallel alignment. researchgate.net | Dimer motifs, layered structures, dense crystal packing. researchgate.net |
| Hydrogen Bonding | Nitrile group (acceptor) and a donor group (e.g., -OH, -NH) | The nitrogen lone pair accepts a proton from a donor molecule, forming a directional N···H-X bond. researchgate.net | Co-crystals, extended 1D, 2D, or 3D hydrogen-bonded networks. researchgate.net |
| Coordination Bonding | Nitrile group (ligand) and a metal ion (e.g., Ag⁺, Cu²⁺) | The nitrogen lone pair donates electron density to a metal center, forming a coordinate covalent bond. uniurb.itnih.gov | Coordination polymers (1D, 2D, 3D), metal-organic frameworks (MOFs). acs.orgrsc.org |
| Halogen Bonding | Nitrile group (acceptor) and a halogenated molecule (e.g., C-I) | The nitrogen lone pair interacts with the electropositive region (σ-hole) on a halogen atom. nih.gov | Co-crystals, linear supramolecular assemblies. nih.govmdpi.com |
Analytical Methodologies for Succinonitrile, Isopropyl in Complex Research Matrices
Chromatographic Separation Techniques (e.g., Gas Chromatography, High-Performance Liquid Chromatography) for Purity Analysis and Reaction Monitoring
Chromatographic methods are indispensable for the qualitative analysis of "Succinonitrile, isopropyl-", enabling its separation from starting materials, byproducts, and other impurities. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) offer viable platforms for assessing the purity of "Succinonitrile, isopropyl-" and for monitoring the progress of reactions in which it is involved.
Gas Chromatography (GC)
GC is a powerful technique for the analysis of volatile and thermally stable compounds like nitriles. For "Succinonitrile, isopropyl-", a headspace GC method coupled with a Flame Ionization Detector (FID) is a suitable approach, particularly for its determination in complex sample matrices. researchgate.netijpsjournal.com The choice of a mid-polar stationary phase, such as one containing cyanopropyl and phenyl groups, is often effective for separating nitriles from other organic compounds. researchgate.netuspnf.com
Method parameters for GC analysis would require optimization but can be based on established methods for similar analytes. For instance, the analysis of other nitriles and isopropyl-containing compounds often utilizes columns like the DB-624 or ZB-WAXplus. ijpsjournal.comuspnf.comscience.gov A temperature-programmed oven profile is typically employed to ensure efficient separation of components with different boiling points. uspnf.com
A hypothetical GC method for the purity analysis of "Succinonitrile, isopropyl-" is presented below.
Table 1: Hypothetical Gas Chromatography (GC-FID) Parameters for Purity Analysis
| Parameter | Setting |
| Column | DB-624 (30 m x 0.53 mm, 3 µm) or equivalent ijpsjournal.com |
| Injector Temperature | 240 °C researchgate.net |
| Detector (FID) Temp | 250 °C notulaebotanicae.ro |
| Carrier Gas | Helium or Nitrogen ijpsjournal.comnotulaebotanicae.ro |
| Oven Program | Initial: 40°C, hold for 5 min; Ramp: 10°C/min to 240°C, hold for 10 min uspnf.com |
| Injection Mode | Split or Splitless, depending on concentration researchgate.net |
| Sample Preparation | Dilution in a suitable solvent (e.g., N,N-Dimethylformamide) ijpsjournal.com |
Note: These parameters are illustrative and would require optimization for the specific analysis of "Succinonitrile, isopropyl-".
High-Performance Liquid Chromatography (HPLC)
HPLC provides a complementary technique to GC, particularly for less volatile or thermally labile compounds. A reverse-phase HPLC (RP-HPLC) method is a common choice for the analysis of polar organic molecules. For "Succinonitrile, isopropyl-", a C18 column is a good starting point for method development. nih.gov
The mobile phase composition, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is a critical parameter for achieving optimal separation. sielc.comphenomenex.com The addition of a small amount of an acid, such as phosphoric acid or formic acid, can improve peak shape for nitrile compounds. sielc.com Detection can be accomplished using a Diode Array Detector (DAD) or a UV detector set at a low wavelength (e.g., 195-210 nm), as nitriles have a weak chromophore. rsc.org
An example of a potential HPLC method for purity and reaction monitoring is detailed below.
Table 2: Potential High-Performance Liquid Chromatography (HPLC) Parameters
| Parameter | Setting |
| Column | C18, 5 µm (e.g., 4.6 x 150 mm) nih.gov |
| Mobile Phase A | Water with 0.1% Formic Acid sielc.com |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid sielc.com |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV at 210 nm |
| Injection Volume | 10 µL |
Note: This is a generic starting point and the gradient, mobile phase, and other parameters would need to be optimized for "Succinonitrile, isopropyl-".
Quantitative Analytical Methods for Succinonitrile (B93025), Isopropyl- Content in Research Samples
For the accurate quantification of "Succinonitrile, isopropyl-" in research samples, fully validated analytical methods are required. This involves establishing linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ).
Quantitative Gas Chromatography (GC)
For quantitative analysis by GC, an internal standard method is highly recommended to correct for variations in injection volume and detector response. notulaebotanicae.ro A suitable internal standard would be a compound with similar chemical properties to "Succinonitrile, isopropyl-" but well-resolved from it and other matrix components. N-propanol has been used as an internal standard for the quantification of isopropanol. srce.hr
A calibration curve is constructed by analyzing a series of standards containing known concentrations of "Succinonitrile, isopropyl-" and a fixed concentration of the internal standard. The peak area ratio of the analyte to the internal standard is plotted against the analyte concentration. The concentration of "Succinonitrile, isopropyl-" in unknown samples is then determined from this calibration curve.
Table 3: Key Validation Parameters for a Quantitative GC Method
| Validation Parameter | Typical Acceptance Criteria |
| Linearity (r²) | > 0.995 |
| Accuracy (% Recovery) | 80-120% |
| Precision (% RSD) | < 15% researchgate.net |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |
Source: Adapted from general validation guidelines. researchgate.net
Quantitative High-Performance Liquid Chromatography (HPLC)
Similar to GC, quantitative HPLC analysis typically employs an external or internal standard method. A calibration curve is generated by injecting a series of solutions with known concentrations of "Succinonitrile, isopropyl-". The peak area is then plotted against concentration to establish a linear relationship. oatext.com
The method must be validated to demonstrate its suitability for its intended purpose. This includes assessing its linearity over a defined concentration range, its accuracy (determined by spike/recovery experiments), and its precision (repeatability and intermediate precision). nih.govoatext.com The LOD and LOQ are also determined to define the lower limits of reliable measurement.
Table 4: Research Findings for Quantitative Analysis of Related Compounds
| Compound | Method | Linearity Range | LOD | LOQ | Reference |
| Isopropyl p-toluenesulfonate | HPLC-DAD | 0.25 - 20 µg/mL | 0.96 µg/g | 2.91 µg/g | oatext.com |
| Isopropyl Alcohol | HS-GC | 2 - 200 µg/mL | 0.1 µg/mL | 2 µg/mL | srce.hr |
| Acrylonitrile (B1666552) | HS-GC | Not Specified | 1.66 µg/kg | Not Specified | researchgate.net |
This table presents findings for structurally related or analogous compounds to illustrate typical performance characteristics of quantitative methods. These values are not directly applicable to "Succinonitrile, isopropyl-" but serve as a guide for method development and validation.
Q & A
Basic Research Questions
Q. How is isopropyl-succinionitrile synthesized, and what solvent systems are optimal for its preparation?
- Methodological Answer : Isopropyl-succinonitrile synthesis typically involves nitrile group functionalization of succinic acid derivatives. A common approach includes reacting isopropyl halides with succinonitrile precursors under nucleophilic substitution conditions. Solvent selection (e.g., polar aprotic solvents like dimethylformamide) enhances reaction efficiency by stabilizing intermediates . Purity is validated via HPLC or GC-MS, with mobile phases adjusted to resolve nitrile byproducts .
Q. What spectroscopic techniques are recommended for characterizing isopropyl-succinonitrile’s structural integrity?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the isopropyl group’s attachment and nitrile functionality. Infrared (IR) spectroscopy identifies C≡N stretching at ~2200 cm⁻¹. For quantitative analysis, reverse-phase HPLC with UV detection (λ = 200–220 nm) ensures minimal interference from impurities .
Q. How should researchers handle isopropyl-succinonitrile safely in laboratory settings?
- Methodological Answer : Refer to Safety Data Sheets (SDS) for hazard mitigation: use fume hoods to avoid inhalation, wear nitrile gloves, and store in airtight containers away from oxidizers. In case of exposure, rinse affected areas with water and seek medical evaluation. Contaminated solvents require neutralization before disposal .
Q. What are the IUPAC naming conventions for isopropyl-succinonitrile and its derivatives?
- Methodological Answer : The parent compound, succinonitrile, derives from succinic acid (butanedioic acid) by replacing carboxylic acid groups with nitriles. The "isopropyl" prefix denotes substitution at one of the central carbons. For derivatives like tetramethyl-succinonitrile, numbering follows the lowest possible locants for substituents .
Advanced Research Questions
Q. How does isopropyl-succinonitrile enhance ionic conductivity in solid-state polymer electrolytes?
- Methodological Answer : In composite electrolytes (e.g., poly(methyl methacrylate)-succinonitrile blends), the nitrile groups coordinate with lithium ions, reducing crystallinity and improving ion mobility. Electrochemical impedance spectroscopy (EIS) measures conductivity, while differential scanning calorimetry (DSC) confirms amorphous phase formation .
Q. What strategies resolve contradictions in reported thermal stability data for isopropyl-succinonitrile?
- Methodological Answer : Discrepancies often arise from varying heating rates or impurity levels. Use thermogravimetric analysis (TGA) with controlled atmospheres (N₂ vs. air) to isolate decomposition pathways. Cross-validate with accelerated aging studies under humidity-controlled conditions .
Q. How do structural analogs (e.g., tetramethyl-succinonitrile) differ in reactivity compared to isopropyl-succinonitrile?
- Methodological Answer : Methyl groups in tetramethyl-succinonitrile increase steric hindrance, reducing nucleophilic substitution rates. Comparative kinetic studies (e.g., SN2 reactions with NaI/acetone) quantify reactivity differences. Computational modeling (DFT) further elucidates steric and electronic effects .
Q. What experimental designs optimize isopropyl-succinonitrile’s use in electrochromic devices?
- Methodological Answer : Incorporate isopropyl-succinonitrile into gel polymer electrolytes with WO₃ or NiO electrodes. Cyclic voltammetry evaluates redox activity, while UV-Vis spectroscopy tracks optical density changes during coloration/bleaching cycles. Device longevity is tested via repeated cycling under controlled potentials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
